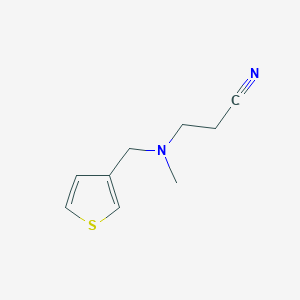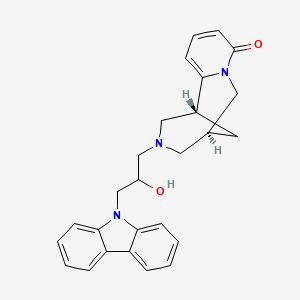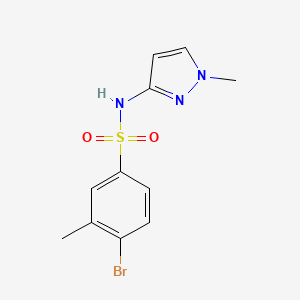
N-methyl-2-tosylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-tosylethan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a tosyl group (a toluenesulfonyl group) attached to an ethyl chain, which is further bonded to a methylated amine group. The presence of the tosyl group makes this compound particularly interesting due to its potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-tosylethan-1-amine typically involves the reaction of tosyl chloride with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solvent-free or green chemistry approaches, such as mechanochemical synthesis, can also be employed to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-tosylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the tosyl group to a methyl group.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Tosyl sulfonic acid derivatives.
Reduction: N-methyl-2-ethylethan-1-amine.
Substitution: Various substituted amines or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-2-tosylethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Mécanisme D'action
The mechanism of action of N-methyl-2-tosylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The methylated amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-ethylethan-1-amine: Lacks the tosyl group, making it less reactive in certain substitution reactions.
N-methyl-2-benzylethan-1-amine: Contains a benzyl group instead of a tosyl group, altering its reactivity and applications.
N-methyl-2-methylethan-1-amine: Has a simpler structure with only a methyl group, limiting its versatility in synthetic applications.
Uniqueness
N-methyl-2-tosylethan-1-amine is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of the tosyl and methylated amine groups provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
N-methyl-2-(4-methylphenyl)sulfonylethanamine |
InChI |
InChI=1S/C10H15NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-7-11-2/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
MJJAJZHOLKMOCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)





![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)
